tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate

Suzuki-Miyaura Cross-Coupling Dehalogenation

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate (CAS 2109725-25-7) is a heterocyclic building block featuring a pyrazole core with a tert-butyl carbamate (Boc)-protected amine at the 4-position, a bromine atom at the 5-position, and a methyl group at the 1-position. With a molecular formula of C9H14BrN3O2 and a molecular weight of 276.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules through sequential cross-coupling and deprotection strategies.

Molecular Formula C9H14BrN3O2
Molecular Weight 276.134
CAS No. 2109725-25-7
Cat. No. B2654542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate
CAS2109725-25-7
Molecular FormulaC9H14BrN3O2
Molecular Weight276.134
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=C(N(N=C1)C)Br
InChIInChI=1S/C9H14BrN3O2/c1-9(2,3)15-8(14)12-6-5-11-13(4)7(6)10/h5H,1-4H3,(H,12,14)
InChIKeyOUJBNTIXYZUIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate (CAS 2109725-25-7): A Regiospecific Boc-Protected Bromoaminopyrazole Building Block for Targeted Synthesis


tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate (CAS 2109725-25-7) is a heterocyclic building block featuring a pyrazole core with a tert-butyl carbamate (Boc)-protected amine at the 4-position, a bromine atom at the 5-position, and a methyl group at the 1-position . With a molecular formula of C9H14BrN3O2 and a molecular weight of 276.13 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing kinase inhibitor scaffolds and other bioactive molecules through sequential cross-coupling and deprotection strategies .

Why Generic Substitution of tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate Is Not Feasible: Positional and Protecting Group Specificity


tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate cannot be generically substituted with other halogenated pyrazole carbamates because its unique substitution pattern—specifically the 5-bromo group paired with a 4-NHBoc moiety—dictates both the site-selectivity of downstream cross-coupling reactions and the orthogonal deprotection strategy. The 4-NHBoc group remains stable during Suzuki-Miyaura couplings at the 5-position, enabling sequential functionalization that would be compromised with regioisomers such as 4-bromo or 3-bromo analogs [1]. Furthermore, the 1-methyl group prevents tautomeric equilibration that could otherwise lead to mixtures of regioisomeric products during metalation or coupling steps [1].

Quantitative Differentiation Evidence for tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate (CAS 2109725-25-7)


Bromo Substituent Superiority Over Iodo in Suzuki-Miyaura Cross-Coupling of Aminopyrazoles

In a method development study for the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles, a direct comparison of chloro, bromo, and iodo derivatives revealed that bromo- and chloro-aminopyrazoles were superior to iodo-aminopyrazoles due to a reduced propensity for undesired dehalogenation side reactions [1]. This class-level finding supports the selection of the 5-bromo substituent in tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate over a hypothetical 5-iodo analog when designing synthetic routes requiring robust cross-coupling performance.

Suzuki-Miyaura Cross-Coupling Dehalogenation

Validated Intermediate for the Clinical Candidate PDE2A Inhibitor PF-05180999

tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate is a direct precursor to the advanced intermediate tert-butyl (4-(5-bromo-1-methyl-1H-pyrazol-4-yl)-2-methyl-1H-imidazol-1-yl)carbamate (SI-875), which is a key building block in the synthesis of PF-05180999 . PF-05180999 is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor with an IC50 range of 1.6–2.3 nM across multiple assays [1], and 2000-fold selectivity over PDE10 . This establishes a direct and quantifiable link between the building block and a well-characterized clinical candidate, a connection absent for regioisomeric analogs such as tert-butyl (4-bromo-1-methyl-1H-pyrazol-5-yl)carbamate (CAS 1380587-83-6) .

PDE2A PF-05180999 Schizophrenia

Green Synthesis Advantage: PEG-400-Catalyzed Boc Protection of Pyrazole Amines

A green chemistry approach for the Boc protection of secondary amines in substituted pyrazoles, including 5-bromo-1-methyl-1H-pyrazol-4-amine (the direct precursor to the target compound), has been developed using PEG-400 as a recyclable catalyst [1]. This method avoids traditional bases such as DMAP or DIPEA, offering a more sustainable and potentially cost-effective synthesis of tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate. In contrast, conventional Boc protection methods often require stoichiometric bases and generate more waste [1].

Green Chemistry Boc Protection PEG-400

Enabling PI3K Pathway Inhibitor Synthesis: A Privileged Intermediate

The target compound has been reported as an important intermediate in the synthesis of pharmaceuticals targeting the phosphatidylinositol 3-kinase (PI3K) pathway, with derivatives demonstrating inhibition of PI3K leading to reduced tumor growth in vitro and in vivo . While specific IC50 values for the final compounds derived from this intermediate are not publicly available, the PI3Kα inhibitor class typically achieves potencies in the low nanomolar range (e.g., Ki = 22 nM for a related pyrazole-based PI3Kγ inhibitor [1]). This contrasts with other bromopyrazole carbamate regioisomers that lack documented PI3K pathway applications.

PI3K Inhibitor Cancer Kinase

Recommended Application Scenarios for tert-Butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate Based on Quantitative Evidence


Lead Optimization of PDE2A Inhibitors for Cognitive Disorders

This compound is the optimal choice for medicinal chemistry programs targeting PDE2A, as it provides a direct synthetic pathway to the clinical candidate PF-05180999 (IC50 = 1.6–2.3 nM, 2000-fold selective over PDE10) [1]. Using tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate as a starting material enables rapid SAR exploration around the pyrazole-imidazole core while maintaining the crucial 5-bromo handle for late-stage diversification .

Sustainable Large-Scale Synthesis of Bromopyrazole Building Blocks

For process chemistry groups seeking greener alternatives, the PEG-400-catalyzed Boc protection method applicable to this compound's precursor offers catalyst recyclability and reduced waste compared to conventional DMAP/DIPEA-mediated protocols [2]. This approach aligns with industrial sustainability goals while maintaining the regiochemical integrity required for downstream applications.

PI3K Oncology Programs Requiring a Validated Heterocyclic Scaffold

The established role of this intermediate in synthesizing PI3K pathway inhibitors makes it a strategic procurement choice for oncology programs. The 5-bromo substituent enables efficient Suzuki-Miyaura diversification with reduced dehalogenation side reactions compared to iodo analogs, ensuring cleaner reaction profiles and higher isolated yields of PI3K-targeting compounds [3].

Sequential Functionalization of Pyrazole Cores via Orthogonal Protecting Group Strategy

The orthogonal Boc protection at the 4-amino group and bromine at the 5-position enable a sequential functionalization protocol: first, Suzuki coupling at the 5-position, followed by Boc deprotection and subsequent N-functionalization. This strategy is not feasible with the 4-bromo regioisomer (CAS 1380587-83-6), which would require reversed coupling/deprotection order and may suffer from steric hindrance issues .

Quote Request

Request a Quote for tert-butyl N-(5-bromo-1-methyl-1H-pyrazol-4-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.